molecular formula C20H20N4O2S B7710268 N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide

N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide

Cat. No.: B7710268
M. Wt: 380.5 g/mol
InChI Key: DNXAYFQKRDXIFS-UHFFFAOYSA-N
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Description

N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug development.

Properties

IUPAC Name

N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-3-12-24-20-17(13-15-9-7-8-14(2)18(15)21-20)19(22-24)23-27(25,26)16-10-5-4-6-11-16/h4-11,13H,3,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXAYFQKRDXIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NS(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the pyrazoloquinoline core. This can be achieved by treating a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol. The resulting intermediate is then subjected to N-alkylation using sodium carbonate as a base .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines. Substitution reactions can produce a variety of derivatives with different functional groups attached to the quinoline core.

Scientific Research Applications

N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing pain and swelling .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine
  • 1,3-dimethyl-N-(4-propionylphenyl)-1H-pyrazolo[3,4-b]quinolin-4-amine

Uniqueness

N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide is unique due to its specific substitution pattern on the quinoline core. This unique structure imparts distinct pharmacological properties, making it a valuable compound for drug development and other scientific research applications .

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